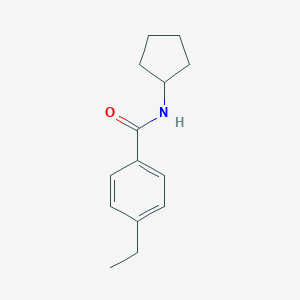

N-cyclopentyl-4-ethylbenzamide

Description

N-Cyclopentyl-4-ethylbenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Benzamide derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their hydrogen-bonding capacity and tunable substituent effects .

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-cyclopentyl-4-ethylbenzamide |

InChI |

InChI=1S/C14H19NO/c1-2-11-7-9-12(10-8-11)14(16)15-13-5-3-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16) |

InChI Key |

CMOAQQQAAXXXDG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2CCCC2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares N-cyclopentyl-4-ethylbenzamide (hypothetical structure) to five analogous compounds, focusing on substituent effects, molecular properties, and synthetic relevance.

Substituent Effects on the Benzamide Core

4-Ethyl-N-phenylbenzamide (CAS: 84270-05-3):

- Substituents : Ethyl group at the para position of the benzoyl ring; phenyl group on the amide nitrogen.

- Molecular Weight : 225.29 g/mol.

- Key Features : The ethyl group enhances lipophilicity compared to unsubstituted benzamides, while the phenyl substituent may restrict conformational flexibility. This compound is frequently cited in synthetic route optimizations, with 10+ articles guiding its preparation .

- 4-Bromo-N-(2-nitrophenyl)benzamide: Substituents: Bromine at the para position of the benzoyl ring; 2-nitrophenyl group on the amide nitrogen. Key Features: The electron-withdrawing nitro and bromo groups increase reactivity in nucleophilic substitution reactions.

- 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: Substituents: tert-Butyl group on the benzoyl ring; 4-ethoxyphenyl group on the amide nitrogen. Molecular Weight: ~325.43 g/mol (estimated from C21H25NO2). The ethoxy group contributes to solubility via polar interactions .

Functional Group Variations on the Amide Nitrogen

- N-Ethyl-4-[(methylsulfonyl)amino]benzamide (VWY ligand): Substituents: Ethyl group on the amide nitrogen; methylsulfonylamino group at the benzoyl para position. Molecular Weight: 242.30 g/mol. Key Features: The sulfonyl group introduces strong hydrogen-bond acceptor sites, making it a candidate for protein-ligand interactions. Its systematic synthesis and characterization are documented in crystallographic databases .

- N,N-Diethyl-4-nitrobenzamide: Substituents: Diethyl groups on the amide nitrogen; nitro group at the benzoyl para position. Key Features: The nitro group enhances electrophilicity, facilitating reduction reactions. The diethyl substitution may lower melting points compared to mono-substituted analogs .

Data Table: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but reduce solubility, whereas electron-donating groups (e.g., ethoxy) enhance polarity .

- Steric Considerations : Bulky substituents like tert-butyl improve metabolic stability but may complicate synthetic accessibility .

- Biological Relevance : Sulfonyl and nitro groups are critical in designing enzyme inhibitors, as seen in the VWY ligand’s interaction with proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.